Methyl 7-bromobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 7-bromobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7BrO2S . It has a molecular weight of 271.13 g/mol . The IUPAC name for this compound is methyl 7-bromo-1-benzothiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for Methyl 7-bromobenzo[b]thiophene-2-carboxylate is 1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 . Its canonical SMILES string is COC(=O)C1=CC2=C(S1)C(=CC=C2)Br .Physical And Chemical Properties Analysis
Methyl 7-bromobenzo[b]thiophene-2-carboxylate has a molecular weight of 271.13 g/mol . It has an XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 269.93501 g/mol . The topological polar surface area is 54.5 Ų .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
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Fabrication of Organic Light-Emitting Diodes (OLEDs)
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Organic Field-Effect Transistors (OFETs)
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Voltage-Gated Sodium Channel Blocker
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Nonsteroidal Anti-Inflammatory Drug
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Heterocyclization of Various Substrates
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Synthesis of Aminothiophene Derivatives
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Synthesis of Thiophene Derivatives
properties
IUPAC Name |
methyl 7-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZRZXWHVICJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594765 | |
Record name | Methyl 7-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromobenzo[b]thiophene-2-carboxylate | |
CAS RN |
550998-53-3 | |
Record name | Methyl 7-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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